3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole
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Description
3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C17H20FN5O2S and its molecular weight is 377.44. The purity is usually 95%.
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Scientific Research Applications
Biological Activity and Therapeutic Potential
Antimicrobial and Antifungal Activities : Compounds with the 1,2,4-triazole structure, including derivatives similar to the specified compound, have been evaluated for their antimicrobial activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and the fungus Candida albicans. Some fluorine-containing derivatives have shown promising activities, indicating their potential as antimicrobial and antifungal agents (Gadakh et al., 2010).
Anticonvulsant and Antitumor Activities : Novel benzothiazole derivatives, including those with triazole moieties, have been synthesized and evaluated for their anticonvulsant activity in models like the maximal electroshock (MES) test. Some compounds exhibited significant efficacy, suggesting potential for development as anticonvulsant agents. Additionally, these compounds have been tested for antitumor activity against various cancer cell lines, showing promising results that merit further investigation (Liu et al., 2016).
Enzyme Inhibition : Research into the inhibition of enzymes like α-glucosidase and lipase has identified 1,2,4-triazole derivatives as potent inhibitors, suggesting their potential utility in treating conditions like diabetes and obesity by modulating enzymatic activity. These findings highlight the therapeutic potential of these compounds in managing metabolic disorders (Bekircan et al., 2015).
Chemical Synthesis and Structural Analysis : Studies have also focused on the chemical synthesis and structural characterization of 1,2,4-triazole derivatives, providing insights into their molecular configurations and the intermolecular interactions that may underlie their biological activities. These investigations support the development of novel compounds with enhanced pharmacological properties (Moreno-Fuquen et al., 2019).
Properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2S/c1-22-10-13(16(21-22)25-3)15-19-20-17(23(15)8-9-24-2)26-11-12-6-4-5-7-14(12)18/h4-7,10H,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETQLZAKAYBPPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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